molecular formula C19H22N2O2 B2922261 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea CAS No. 2034411-91-9

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea

Cat. No. B2922261
CAS RN: 2034411-91-9
M. Wt: 310.397
InChI Key: ZAMHNEFOFAJNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea, also known as LMT-28, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Osmolyte Behavior in Marine Organisms

Studies on osmolytes, which are low molecular weight substances accumulated by organisms under environmental stress, reveal interesting insights. Marine cartilaginous fishes and coelacanths use a combination of urea and methylamines as osmolytes. Research by Lin and Timasheff (1994) showed that the effects of urea and trimethylamine N-oxide (TMAO) on the transition temperature of ribonuclease T1 are essentially their algebraic sum when used individually (Lin & Timasheff, 1994).

Crystal Structure in Herbicides

The study of urea compounds' crystal structures provides insights into their applications in herbicides. Kang et al. (2015) analyzed the crystal structure of metobromuron, a phenylurea herbicide. This research contributes to understanding how these compounds interact at the molecular level (Kang et al., 2015).

Enzyme Inhibition and Anticancer Properties

Unsymmetrical 1,3-disubstituted ureas, including derivatives related to the compound , have been synthesized and investigated for their enzyme inhibition and anticancer activities. Mustafa, Perveen, and Khan (2014) reported that these compounds exhibit varying degrees of inhibition against enzymes like urease and β-glucuronidase, and some showed in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).

Quantum Chemical and Spectroscopic Studies

Quantum chemical and spectroscopic studies of molecules similar to the compound have been conducted to understand their molecular geometry and electronic properties. Saraçoǧlu and Cukurovalı (2013) carried out such studies on a related compound, which can provide insights into the electronic structure and properties of similar urea derivatives (Saraçoǧlu & Cukurovalı, 2013).

Solvatochromic Fluorescence Probes

The use of urea derivatives as solvatochromic fluorescence probes has been explored. Bohne, Ihmels, Waidelich, and Chang Yihwa (2005) studied N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, which exhibits strong solvatochromism in its fluorescence properties. This highlights the potential of similar compounds in detecting analytes (Bohne et al., 2005).

Photodegradation and Hydrolysis in Water

Investigations into the photodegradation and hydrolysis of substituted urea herbicides, including those structurally related to the compound , provide insights into their environmental impact. Gatidou and Iatrou (2011) studied this aspect, which is crucial for understanding the environmental fate of such compounds (Gatidou & Iatrou, 2011).

properties

IUPAC Name

1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-7-3-6-10-17(14)21-18(22)20-13-19(23-2)11-15-8-4-5-9-16(15)12-19/h3-10H,11-13H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMHNEFOFAJNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2(CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.